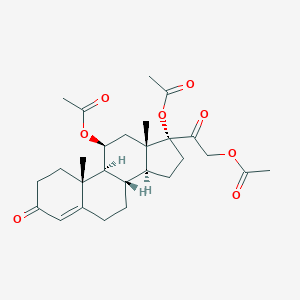

Hydrocortisone 11,17,21-Triacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTYFNDRVBLKAX-GVVWVFJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Corticosteroid Chemical Scaffolds and the Rationale for Derivatization in Academic Contexts

Corticosteroids are characterized by a core four-ring steroid nucleus. Hydrocortisone (B1673445) (also known as cortisol) possesses hydroxyl groups at the C-11, C-17, and C-21 positions, which are amenable to chemical modification. In academic and pharmaceutical research, the derivatization of this scaffold, particularly through esterification, is a key strategy to modulate properties such as lipophilicity, solubility, and metabolic stability. By converting the polar hydroxyl groups into less polar ester functional groups, researchers can influence how the molecule interacts with biological membranes, its distribution within the body, and its rate of hydrolysis back to the active parent compound. This allows for the fine-tuning of the molecule's activity for specific research applications.

Significance of Esterification at C 11, C 17, and C 21 Positions of Hydrocortisone for Research

The three hydroxyl groups of hydrocortisone (B1673445) exhibit different chemical reactivities and their esterification has distinct consequences. The C-21 hydroxyl is a primary alcohol and is the most readily esterified. Esterification at this position is a common strategy to create prodrugs with altered solubility and duration of action. The C-17 hydroxyl is a tertiary alcohol and is less reactive. Its esterification, often in combination with the C-21 hydroxyl, can significantly increase the lipophilicity and potency of the corticosteroid. The C-11 hydroxyl is a secondary alcohol, and its modification can also influence biological activity.

The creation of a tri-ester, such as Hydrocortisone 11,17,21-Triacetate, where all three hydroxyl groups are acetylated, represents a complete masking of these polar functionalities. In a research context, such a compound serves as an important tool for several reasons. It can be used in comparative studies to understand the relative importance of each hydroxyl group for receptor binding and biological activity. Furthermore, its highly lipophilic nature makes it a subject of interest for studies on drug delivery and depot formulations. The complete esterification provides a molecule with significantly different physicochemical properties compared to its parent hydrocortisone or its mono- and di-esters.

Definition and Specificity of Hydrocortisone 11,17,21 Triacetate Within the Steroid Ester Family

Hydrocortisone (B1673445) 11,17,21-Triacetate is the fully acetylated derivative of hydrocortisone. Its systematic name is (11β,17α,21-tris(acetyloxy)pregn-4-ene-3,20-dione). Within the extensive family of steroid esters, this compound is distinct due to the esterification of all available hydroxyl groups on the hydrocortisone scaffold. While monoesters (like hydrocortisone acetate (B1210297) at C-21) and diesters are more commonly studied for their therapeutic applications, the triacetate form holds a specific niche in research.

Its primary role is as a chemical reference standard. lgcstandards.comnovachem.com.au In pharmaceutical analysis, reference standards are highly purified compounds used to confirm the identity and purity of active pharmaceutical ingredients and their impurities. lgcstandards.comnovachem.com.au The availability of Hydrocortisone 11,17,21-Triacetate as a reference standard is crucial for the development and validation of analytical methods to detect and quantify hydrocortisone and its various esterified metabolites or impurities in research samples and pharmaceutical formulations. lgcstandards.com

Below are the key identification and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₂₇H₃₆O₈ |

| Molecular Weight | 488.58 g/mol |

| CAS Number | 3517-51-9 |

| Systematic Name | (11β,17α,21-tris(acetyloxy)pregn-4-ene-3,20-dione) |

| Synonyms | Hydrocortisone triacetate, Cortisol triacetate |

While extensive research on the specific biological activities or detailed synthetic pathways of this compound is not widely published, its existence and use as a reference standard underscore its importance in the quality control and meticulous study of glucocorticoids in a research and development setting. The complete esterification provides a valuable, non-polar benchmark in the landscape of hydrocortisone derivatives.

Synthetic Pathways and Chemical Modifications of this compound

The synthesis of this compound, a tri-ester derivative of the corticosteroid hydrocortisone, involves a series of strategic chemical transformations. These methodologies focus on the efficient and selective esterification of the hydroxyl groups at the C-11, C-17, and C-21 positions of the steroid skeleton. The following sections delve into the intricacies of these synthetic routes, from the foundational multi-site esterification strategies to the precursor chemistry and the integration of green chemistry principles in its production.

Molecular Pharmacology and Receptor Binding Kinetics of Hydrocortisone Esters

Glucocorticoid Receptor (GR) Binding Studies of Hydrocortisone (B1673445) 11,17,21-Triacetate and its Metabolites

The glucocorticoid receptor is the primary target for hydrocortisone and its derivatives. The affinity of these steroids for the GR is a key determinant of their potency.

Radioligand binding assays are a fundamental tool for determining the affinity and specificity of a ligand for its receptor. In these assays, a radiolabeled ligand (such as [³H]dexamethasone or [³H]hydrocortisone) is incubated with a preparation of the receptor, in this case, the glucocorticoid receptor from sources like cultured human keratinocytes or rat thymus cytosol. nih.govnih.gov The ability of an unlabeled steroid, such as Hydrocortisone 11,17,21-Triacetate, to displace the radiolabeled ligand from the receptor is then measured. This competitive binding provides a measure of the unlabeled steroid's relative binding affinity (RBA). nih.govnih.gov

Studies on various hydrocortisone esters have shown that the position and type of ester group significantly influence GR binding affinity. nih.govnih.gov Esterification at the 21-hydroxyl group, as with an acetate (B1210297), tends to decrease the steroid's affinity for the receptor compared to the parent alcohol, hydrocortisone. nih.govnih.gov Conversely, esterification at the 17α-hydroxyl group can increase the relative affinity. nih.gov For diesters, such as a 17α,21-diester, the binding affinity is often found to be lower than that of the 17α-ester alone but higher than that of the 21-ester or the parent hydrocortisone. nih.gov The triester, this compound, would be expected to have its own unique affinity profile based on these combined modifications.

The binding of the endogenous ligand, cortisol (hydrocortisone), is characterized by a high degree of steric and electrostatic complementarity with the GR binding pocket. nih.gov The specificity of the GR for cortisol over other endogenous steroids like aldosterone (B195564), progesterone, and testosterone (B1683101) is significant, with these other steroids showing markedly reduced binding affinities. nih.gov

Table 1: Relative Binding Affinities of Hydrocortisone Esters for the Glucocorticoid Receptor (Relative to Cortisol)

| Compound | Relative Affinity (%) |

|---|---|

| Cortisol (Hydrocortisone) | 100 |

| Cortisol 21-Acetate | 4.6 |

| Cortisol 17-Acetate | 114 |

| Cortisol 17-Acetate 21-Acetate | 3.6 |

This table is generated based on data for cortisol esters to illustrate the effects of esterification; specific data for the 11,17,21-triacetate was not available in the search results.

Beyond simple affinity (which reflects the equilibrium state), the kinetics of binding—the rates of association (k_on_) and dissociation (k_off_)—provide a more dynamic picture of the ligand-receptor interaction. nih.govcapes.gov.br These rate constants are determined by the structure of the steroid and can be measured for unlabeled analogues. nih.govcapes.gov.br The ratio of these constants (k_off_/k_on_) determines the equilibrium dissociation constant (Kd), a direct measure of binding affinity.

For some esterified glucocorticoids, an increase in affinity for the GR is not due to a faster association rate but rather a slower dissociation rate. nih.gov For instance, hydrocortisone 17-butyrate 21-propionate exhibits a lower dissociation rate constant compared to hydrocortisone, leading to a more stable ligand-receptor complex and consequently, a higher affinity. nih.gov The association rate constant for this diester was found to be lower than that of hydrocortisone. nih.gov It is plausible that the bulky acetate groups of this compound would similarly influence these kinetic parameters, likely by slowing the dissociation from the receptor.

Mineralocorticoid Receptor (MR) Interactions and Selectivity Profiling in Cell-Free Systems

Glucocorticoids can also bind to the mineralocorticoid receptor (MR), often with an affinity similar to that of the endogenous mineralocorticoid, aldosterone. nih.govnih.gov This lack of intrinsic selectivity means that in tissues where both GR and MR are present, mechanisms must exist to ensure the appropriate receptor is activated. jpp.krakow.pl

The primary mechanism for conferring selectivity is pre-receptor metabolism by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). jpp.krakow.plmdpi.com This enzyme converts active glucocorticoids like cortisol into their inactive 11-keto forms (e.g., cortisone), which have a much lower affinity for the MR. nih.govmdpi.com This enzymatic "shield" allows aldosterone to selectively occupy the MR in tissues like the kidney. jpp.krakow.plmdpi.com

In cell-free systems, which lack these metabolic enzymes, the intrinsic binding specificity of the receptors can be studied. nih.gov In such systems, the MR shows a high affinity for both aldosterone and glucocorticoids like corticosterone (B1669441) and cortisol. nih.gov this compound and its metabolites would be expected to interact with the MR. The degree of this interaction would depend on the structure of the specific metabolite, as the ester groups are likely to be hydrolyzed in vivo. The selectivity profile of this compound for the GR over the MR is therefore critically dependent on its metabolism by enzymes like 11β-HSD2.

Conformational Dynamics and Ligand-Receptor Complex Formation

The binding of a steroid ligand to its receptor is not a simple lock-and-key event but a dynamic process that involves conformational changes in both the ligand and the receptor. nih.govfrontiersin.org

Upon entering the ligand-binding pocket (LBP) of the GR, the steroid induces a conformational change in the receptor, leading to its activation. nih.gov The LBP is a hydrophobic pocket within the ligand-binding domain (LBD) of the receptor. frontiersin.org The stability of the resulting ligand-receptor complex is dependent on the steric and electrostatic complementarity between the steroid and the amino acid residues lining the pocket. nih.gov

Esterification significantly alters the physicochemical properties of the hydrocortisone molecule, most notably its lipophilicity and size. nih.gov The addition of three acetate groups in this compound increases its bulk and lipophilicity. While increased lipophilicity can sometimes correlate with increased binding affinity within a series of esters, this is not a universal rule. nih.gov The substitution of the 21-hydroxyl group with an acetate group, for example, increases lipophilicity but decreases GR affinity. nih.gov

Cellular and Molecular Mechanisms of Action of Hydrocortisone Esters

Intracellular Signaling Pathways Modulated by Glucocorticoid Receptor Activation

The binding of hydrocortisone (B1673445) esters to the glucocorticoid receptor initiates a cascade of intracellular events that are central to its therapeutic effects. nih.govnih.gov

Nuclear Translocation of Glucocorticoid Receptor-Ligand Complex

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and other chaperones. doaj.orgyoutube.comyoutube.com Upon binding of a glucocorticoid like hydrocortisone, the receptor undergoes a conformational change, leading to its dissociation from this complex. wikipedia.orgnih.gov This "activated" receptor-ligand complex then translocates from the cytoplasm into the nucleus through the nuclear pore complex. youtube.comnih.govuconn.edu This translocation is a critical step, allowing the complex to interact with the cell's genetic material. doaj.orgnih.gov

Several factors are involved in this nuclear import process. The GR itself contains nuclear localization signals (NLS) that are exposed after ligand binding. nih.gov These signals are recognized by importin proteins, which facilitate the transport of the GR complex into the nucleus. nih.govuconn.edu Specifically, importin β and the nuclear pore glycoprotein (B1211001) Nup62 have been shown to interact with components of the GR-hsp90 heterocomplex, suggesting their role in the translocation process. nih.gov

Interaction with Glucocorticoid Response Elements (GRE) in Promoter Regions

Once inside the nucleus, the glucocorticoid receptor-ligand complex directly interacts with specific DNA sequences known as glucocorticoid response elements (GREs). nih.govnih.govnih.gov These GREs are located in the promoter regions of target genes. nih.govbenthamdirect.com The binding of the GR to GREs is a primary mechanism through which glucocorticoids regulate gene expression. nih.govfrontiersin.org

The consensus GRE sequence is an imperfect palindrome, which allows for the binding of GR homodimers. nih.gov This interaction can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes, depending on the gene and cellular context. youtube.comasm.org This direct binding to DNA is a hallmark of the "classic" or "genomic" pathway of glucocorticoid action. wikipedia.orgnih.gov

Gene Transcription Regulation and Expression Profiling in in vitro Cellular Models

The interaction of the hydrocortisone-GR complex with DNA leads to significant changes in the expression of a wide array of genes, ultimately mediating its anti-inflammatory and immunosuppressive effects. nih.gov

Upregulation of Anti-inflammatory Mediators (e.g., Lipocortins)

A key anti-inflammatory action of glucocorticoids is the upregulation of anti-inflammatory proteins. nih.govnih.gov One of the most well-characterized of these is lipocortin-1 (also known as annexin-1). nih.govnih.govnih.gov The binding of the GR to the GRE in the lipocortin-1 gene promoter leads to increased transcription and synthesis of this protein. youtube.comnih.gov

Lipocortin-1 exerts its anti-inflammatory effects primarily by inhibiting the enzyme phospholipase A2 (PLA2). nih.govnih.govwikipedia.org PLA2 is responsible for releasing arachidonic acid from cell membranes. nih.gov By inhibiting PLA2, lipocortin-1 reduces the availability of arachidonic acid, which is a precursor for the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govpatsnap.com This leads to a broad suppression of the inflammatory cascade. nih.gov

Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-kappa B)

In addition to upregulating anti-inflammatory proteins, glucocorticoids also suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govpnas.orgoup.com NF-κB plays a central role in the immune response by activating the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. pnas.orgoup.com

Glucocorticoids inhibit NF-κB activity through several mechanisms. One major pathway involves the GR-ligand complex physically interacting with and "tethering" to the p65 subunit of NF-κB. asm.org This interaction prevents NF-κB from effectively binding to its DNA response elements and initiating transcription, thereby repressing the expression of its target inflammatory genes. asm.orgpnas.org Another mechanism involves the induction of the synthesis of the inhibitory protein IκBα. nih.govclinicaleducation.org IκBα binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and subsequent activation of pro-inflammatory genes. nih.govbiologists.com

Enzymatic Modulation and Biochemical Cascade Inhibition

The effects of hydrocortisone esters extend to the direct and indirect modulation of various enzymes and biochemical pathways involved in inflammation.

Glucocorticoids can inhibit the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. youtube.compatsnap.com This effect is, in part, a downstream consequence of NF-κB inhibition. youtube.com

Furthermore, studies have shown that hydrocortisone and its esters can directly inhibit the activity of certain enzymes. For instance, hydrocortisone butyrate (B1204436) has been demonstrated to inhibit the activities of lactate (B86563) dehydrogenase (LDH), glucose-6-phosphate dehydrogenase (G-6-PDH), and acid phosphatase (AcP) in human skin homogenates. nih.gov Hydrocortisone has also been found to inhibit the respiratory burst oxidase (NADPH oxidase) in neutrophils, which is responsible for producing superoxide (B77818) radicals during the inflammatory response. nih.gov In vitro studies have also indicated that hydrocortisone can amplify the effects of prostaglandin (B15479496) E1 on adenylate cyclase, leading to increased intracellular cyclic AMP and reduced histamine (B1213489) release from mast cells. nih.gov

Table of Research Findings on Hydrocortisone's Cellular Mechanisms

| Mechanistic Aspect | Key Findings | References |

|---|---|---|

| Glucocorticoid Receptor (GR) Activation | Inactive GR is cytoplasmic in a complex with heat shock proteins. Ligand binding causes dissociation and nuclear translocation. | doaj.org, nih.gov, wikipedia.org, youtube.com, youtube.com |

| Nuclear Translocation | The GR-ligand complex moves to the nucleus via the nuclear pore complex, a process involving importins and nucleoporins. | nih.gov, uconn.edu, youtube.com |

| Interaction with GREs | In the nucleus, the GR complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in gene promoters. | nih.gov, nih.gov, nih.gov, benthamdirect.com |

| Upregulation of Lipocortin-1 | Glucocorticoids increase the expression of lipocortin-1 (annexin-1). | nih.gov, nih.gov, nih.gov |

| Inhibition of Phospholipase A2 | Lipocortin-1 inhibits phospholipase A2, reducing arachidonic acid release and subsequent production of prostaglandins and leukotrienes. | nih.gov, wikipedia.org, nih.gov |

| Inhibition of NF-κB | The GR complex can "tether" to and inhibit the pro-inflammatory transcription factor NF-κB. Glucocorticoids can also induce the NF-κB inhibitor, IκBα. | nih.gov, pnas.org, oup.com, clinicaleducation.org, asm.org |

| Enzyme Modulation | Hydrocortisone esters can inhibit enzymes like lactate dehydrogenase, glucose-6-phosphate dehydrogenase, and NADPH oxidase. They also suppress COX-2 expression. | nih.gov, patsnap.com, youtube.com, nih.gov |

Phospholipase A2 Inhibition and Arachidonic Acid Pathway Modulation

A primary mechanism by which hydrocortisone esters exert their anti-inflammatory effects is through the inhibition of phospholipase A2 (PLA2) and the subsequent modulation of the arachidonic acid pathway. Corticosteroids stimulate the synthesis of a class of proteins called lipocortins (also known as annexins). These proteins play a crucial role in inhibiting the activity of phospholipase A2.

Phospholipase A2 is a key enzyme responsible for the release of arachidonic acid from the membrane phospholipids (B1166683) of cells. Arachidonic acid serves as the precursor for the synthesis of a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inducing the production of lipocortins, which in turn inhibit PLA2, hydrocortisone esters effectively reduce the availability of arachidonic acid, thereby suppressing the production of these potent inflammatory molecules.

Research on hydrocortisone has demonstrated its ability to inhibit prostaglandin generation in various cell types, an effect directly linked to the induction of a polypeptide phospholipase inhibitor. Studies on rat peritoneal leucocytes have shown that the inhibitory effect of hydrocortisone on prostaglandin biosynthesis is correlated with the intracellular levels of macrocortin, a lipocortin.

While direct studies on Hydrocortisone 11,17,21-triacetate are limited, the established mechanism for hydrocortisone and its other esters strongly suggests a similar mode of action. The ester form is designed to be a pro-drug, which upon administration, is metabolized to the active hydrocortisone molecule to exert its effects.

Cellular Immunosuppressive Actions in Model Systems

Hydrocortisone and its esters are well-documented for their profound immunosuppressive effects, which are a cornerstone of their clinical utility. These actions are mediated through the modulation of various immune cell functions and populations.

In vitro and ex vivo studies have provided significant insights into the impact of hydrocortisone on the physiology and quantity of defense cells, including lymphocytes and macrophages.

Macrophages: Macrophages are key players in both innate and adaptive immunity, involved in phagocytosis, antigen presentation, and the production of pro-inflammatory cytokines. Hydrocortisone has been shown to suppress macrophage function in several ways. In vitro studies have demonstrated that hydrocortisone can inhibit the activation of macrophages by lymphokines, thereby impairing their ability to kill intracellular pathogens. It also reduces the production of pro-inflammatory cytokines by macrophages, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), further dampening the inflammatory response.

The table below summarizes the general effects of hydrocortisone on key defense cells based on in vitro and ex vivo findings. It is important to note that these are general effects attributed to hydrocortisone, and the specific potency and kinetics may vary for its different ester forms, including the triacetate.

| Cell Type | Effect on Quantity | Effect on Physiology/Function |

| T-Lymphocytes | Decrease (via apoptosis) | Inhibition of proliferation and activation; Reduced cytokine production (e.g., IL-2) |

| B-Lymphocytes | Generally less affected than T-cells | Inhibition of antibody production in some contexts |

| Macrophages | Variable effects on number | Inhibition of activation, phagocytosis, and antigen presentation; Reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-1) |

| Neutrophils | Increase in circulation (demargination) | Reduced migration to inflammatory sites |

| Eosinophils | Decrease | Induction of apoptosis |

| Basophils | Decrease | - |

It is crucial to reiterate that while these findings provide a foundational understanding of the immunosuppressive actions of hydrocortisone, dedicated research on this compound is necessary to delineate its specific in vitro and ex vivo profile.

Metabolic Biotransformation Studies of Hydrocortisone 11,17,21 Triacetate

In Vitro Hydrolysis Pathways and De-esterification Products

In vitro studies are fundamental in elucidating the initial metabolic steps of Hydrocortisone (B1673445) 11,17,21-Triacetate. These studies demonstrate a sequential process of de-esterification, primarily driven by hydrolase enzymes present in various tissues, including the skin.

The hydrolysis of corticosteroid esters is a stepwise process. Research on similar compounds, such as hydrocortisone 17-butyrate 21-propionate, shows that the ester group at the C-21 position is typically the first to be cleaved. medicaljournals.senih.gov This initial hydrolysis is rapid and is followed by the slower removal of the ester group at the C-17 position. While not explicitly detailed for the triacetate in the provided sources, the principle of sterically favored hydrolysis suggests a likely sequence. The C-21 acetate (B1210297) is the most accessible, followed by the C-11, and finally the more sterically hindered C-17 acetate. This process sequentially releases the di- and mono-acetylated intermediates before yielding the parent hydrocortisone.

Table 1: Postulated Sequential De-acetylation of Hydrocortisone 11,17,21-Triacetate

| Compound Name | Position of Acetyl Groups | Status |

| This compound | C-11, C-17, C-21 | Initial Prodrug |

| Hydrocortisone 11,17-Diacetate | C-11, C-17 | Metabolite (Post C-21 Hydrolysis) |

| Hydrocortisone 17-Acetate | C-17 | Metabolite (Post C-21 & C-11 Hydrolysis) |

| Hydrocortisone | None | Active Compound |

Cultured human keratinocytes serve as a valuable in vitro model for studying the metabolism of topically applied corticosteroids. medicaljournals.se Studies using these cell systems have demonstrated that keratinocytes possess the necessary hydrolase enzymes to metabolize corticosteroid esters. medicaljournals.senih.gov When investigating the hydrolysis of hydrocortisone 17-butyrate 21-propionate, it was found that the C-21 ester was primarily and rapidly hydrolyzed to form hydrocortisone 17-butyrate. medicaljournals.senih.gov This indicates that esterases within epidermal cells are fully capable of initiating the metabolic cascade. medicaljournals.senih.gov This enzymatic activity is crucial for the local activation of the prodrug within the skin, converting it to its active form, hydrocortisone. medicaljournals.senih.gov

Metabolite Identification and Characterization in Preclinical Models

Following de-esterification to hydrocortisone, the compound undergoes further metabolism through Phase I and Phase II pathways, which have been characterized in preclinical models. nih.govnih.govresearchgate.net

Phase I metabolism of hydrocortisone primarily involves reductive processes. In preclinical studies using models such as perfused three-dimensional human liver bioreactors, major Phase I metabolites have been identified and characterized. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed the presence of tetrahydrocortisone (B135524) and dihydrocortisol (B45014). nih.gov In these systems, Phase I metabolites accounted for approximately 8-10% of the total hydrocortisone loss over a 48-hour period. nih.govnih.gov Tetrahydrocortisone was identified as the major Phase I metabolite, with dihydrocortisol being a minor product. nih.gov

Phase II conjugation reactions render the metabolites more water-soluble, facilitating their excretion. reactome.orgnumberanalytics.com For hydrocortisone, the most significant Phase II pathway is glucuronidation. nih.gov In the human liver bioreactor model, Phase II metabolites constituted the majority of the metabolic products, accounting for 45-52% of the parent compound's depletion. nih.govnih.gov The primary identified conjugates were glucuronides of the Phase I metabolites, namely tetrahydrocortisol (B1682764) glucuronide and tetrahydrocortisone glucuronides. nih.gov Sulfation is another potential, though less prominent, Phase II pathway for corticosteroids. numberanalytics.com These conjugation reactions represent the final step in the detoxification and clearance of the steroid. reactome.org

Table 2: Identified Metabolites of Hydrocortisone in Preclinical Models

| Metabolic Phase | Metabolite Name | Parent Compound |

| Phase I | Tetrahydrocortisone | Hydrocortisone |

| Phase I | Dihydrocortisol | Hydrocortisone |

| Phase II | Tetrahydrocortisol glucuronide | Tetrahydrocortisol |

| Phase II | Tetrahydrocortisone glucuronide | Tetrahydrocortisone |

Pharmacokinetic Evaluation in Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems, particularly those using human liver cells, provide a bridge between in vitro and in vivo studies, offering valuable pharmacokinetic data. researchgate.net A three-dimensional human liver bioreactor has been used to evaluate the pharmacokinetics of hydrocortisone at near-physiological concentrations. nih.govnih.gov

In this system, an initial 100 nM concentration of hydrocortisone was depleted to approximately 30 nM over 48 hours, following first-order kinetics. nih.govnih.gov The study yielded key pharmacokinetic parameters that correlate well with human data. nih.gov The clearance of hydrocortisone was primarily attributed to metabolism, with a significant portion being converted into Phase II glucuronide conjugates. nih.gov The calculated intrinsic clearance values from this ex vivo model were found to be comparable to in vivo human data, highlighting the predictive power of such systems. nih.gov

Table 3: Pharmacokinetic Parameters of Hydrocortisone in a Perfused Human Liver Bioreactor System nih.govnih.gov

| Pharmacokinetic Parameter | Value | Unit |

| Half-life (t½) | 23.03 | hours |

| Rate of Elimination (kₑₗ) | 0.03 | hour⁻¹ |

| Clearance (CL) | 6.6 x 10⁻⁵ | L·hour⁻¹ |

| Area Under the Curve (AUC) | 1.03 | (mg/L)*h |

Determination of Half-life, Elimination Rate, and Clearance

Following administration, this compound is rapidly hydrolyzed to hydrocortisone. Therefore, pharmacokinetic parameters are typically reported for the active metabolite, hydrocortisone. The half-life of hydrocortisone in circulation is relatively short, necessitating frequent administration to maintain therapeutic levels.

The elimination of hydrocortisone follows first-order kinetics. The primary route of elimination is through hepatic metabolism, followed by renal excretion of the resulting metabolites. The clearance of hydrocortisone is high, approaching the rate of liver blood flow, which indicates an efficient extraction of the drug from the systemic circulation by the liver.

Specific pharmacokinetic values for hydrocortisone after administration can be influenced by various physiological and pathological factors. The data presented below represents typical values for hydrocortisone.

Pharmacokinetic Parameters of Hydrocortisone

| Parameter | Value | Description |

|---|---|---|

| Plasma Half-life (t½) | ~1.5 - 2.0 hours | The time required for the plasma concentration of hydrocortisone to decrease by half. |

| Elimination Rate Constant (kₑ) | ~0.347 - 0.462 hr⁻¹ | The fraction of the drug in the body that is eliminated per unit of time. |

| Total Body Clearance (CL) | ~18 - 22 L/hr | The volume of plasma from which hydrocortisone is completely removed per unit of time. |

These values are for the active metabolite, hydrocortisone, as the triacetate ester is rapidly cleared and metabolized.

Correlation of in vitro Intrinsic Clearance with Reported Human Data

The correlation between in vitro intrinsic clearance (CLint) data and in vivo human pharmacokinetic data is a cornerstone of modern drug development, allowing for the prediction of a drug's behavior in humans from laboratory experiments. For this compound, this correlation is centered on its hydrolysis to hydrocortisone.

In vitro studies using human liver microsomes or hepatocytes can determine the rate of metabolism of hydrocortisone. These studies provide a value for intrinsic clearance, which reflects the metabolic capacity of the liver for the drug in the absence of other physiological factors like blood flow.

The intrinsic clearance values obtained from these in vitro systems can then be used in physiological-based pharmacokinetic (PBPK) models to predict human in vivo clearance. For a drug like hydrocortisone, which is classified as an intermediate-to-high extraction ratio drug, the hepatic clearance is sensitive to both the intrinsic clearance and the liver blood flow.

The strong correlation observed between the predicted and actual human clearance of hydrocortisone validates the use of in vitro systems as a predictive tool. This correlation confirms that the primary determinant of hydrocortisone's elimination is its efficient metabolism in the liver, a process that can be accurately modeled using data from human-derived liver preparations. This principle extends to its prodrugs, like the triacetate ester, where the rate-limiting step for the elimination of the active moiety is the metabolism of hydrocortisone itself, following its rapid formation.

Structure Activity Relationship Sar Investigations of Hydrocortisone Esterification

Influence of Acetyl Groups at C-11, C-17, and C-21 on Receptor Binding Affinity and Selectivity

The binding of a corticosteroid to the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is a highly specific interaction governed by the three-dimensional structure of the steroid. The hydroxyl groups on the parent hydrocortisone (B1673445) molecule at positions C-11, C-17, and C-21 are critical for this interaction. Esterification of these hydroxyl groups with acetyl moieties, creating Hydrocortisone 11,17,21-Triacetate, fundamentally alters the molecule's chemical properties, which in turn influences its interaction with steroid receptors.

The addition of acetyl groups generally increases the lipophilicity of the molecule. This increased lipid solubility can enhance the steroid's ability to diffuse across the cell membrane to reach the cytosolic receptors. nih.gov However, the influence on receptor binding affinity is more complex. The ligand-binding domain of the GR is a specific pocket, and the addition of bulky acetyl groups could create steric hindrance, potentially altering the fit and stability of the steroid-receptor complex.

The hydroxyl group at C-11 is particularly crucial for glucocorticoid activity. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the mineralocorticoid receptor by converting active cortisol (hydrocortisone) into inactive cortisone. nih.govnih.gov Acetylation at the C-11 position would block this inactivation pathway, potentially leading to a prolonged local effect and increased potency. This modification could, however, also impact selectivity, as the inability to be inactivated might lead to off-target effects at the mineralocorticoid receptor.

Stereochemical Requirements for Glucocorticoid Receptor Activation

The activation of the glucocorticoid receptor is a multi-step process that is critically dependent on the specific stereochemistry of the activating ligand. nih.gov In its inactive state, the GR resides in the cytoplasm, bound to a complex of chaperone proteins, including heat shock protein 90 (Hsp90) and Hsp70. nih.govyoutube.com

The binding of a glucocorticoid with the correct three-dimensional structure, such as hydrocortisone, to the ligand-binding domain (LBD) of the receptor induces a critical conformational change. nih.gov This change causes the dissociation of the chaperone proteins, unmasking the nuclear localization signals of the GR. youtube.com The now-activated receptor-ligand complex can translocate from the cytoplasm into the nucleus. youtube.comnih.gov

Once in the nucleus, the activated GR complex forms a homodimer, pairing with another identical complex. nih.gov This dimerization is essential for the next step: binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. nih.govyoutube.com The interaction between the GR dimer and GREs modulates the transcription of those genes. nih.gov

Key stereochemical features of the hydrocortisone molecule are indispensable for this activation cascade:

The planar ring system of the steroid backbone.

The β-position of the hydroxyl group at C-11.

The α-position of the hydroxyl group at C-17.

The dihydroxyacetone side chain at C-17.

Any significant deviation from this specific stereochemistry will prevent the ligand from fitting correctly into the LBD, thereby failing to induce the necessary conformational change required for receptor activation and subsequent gene regulation.

Comparative SAR of this compound with Other Hydrocortisone Esters

The structure-activity relationship of this compound can be understood by comparing its structure to that of the parent compound, hydrocortisone, and other common esterified and synthetic corticosteroids. Esterification is a primary method for modifying the potency and pharmacokinetic properties of a corticosteroid.

The table below compares the relative potencies of several common corticosteroids. Potency is measured by anti-inflammatory (glucocorticoid) activity and salt-retaining (mineralocorticoid) activity relative to hydrocortisone.

| Compound | Glucocorticoid (Anti-Inflammatory) Potency | Mineralocorticoid (Salt-Retaining) Potency |

| Hydrocortisone | 1 | 1 |

| Cortisone Acetate (B1210297) | 0.8 | 0.8 |

| Prednisone | 4 | 0.8 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone (B1670325) | 30 | 0 |

| Betamethasone | 30 | 0 |

Data sourced from the National Adrenal Diseases Foundation Corticosteroid Comparison Chart. nadf.us

From this data, several principles emerge:

Hydrocortisone serves as the baseline for comparison. nadf.us

Cortisone Acetate , an ester at the C-21 position, shows slightly reduced glucocorticoid and mineralocorticoid activity compared to hydrocortisone. nadf.us

Synthetic modifications, such as the introduction of a double bond in Prednisone and Prednisolone , increase glucocorticoid potency without a proportional increase in mineralocorticoid effects. nadf.us

Further modifications, as seen in Dexamethasone and Betamethasone , can dramatically increase anti-inflammatory potency while eliminating mineralocorticoid activity, thereby improving the therapeutic index for treating inflammation. nadf.us

Other hydrocortisone esters are designed for specific delivery routes. For example, Hydrocortisone Acetate (ester at C-21) and Hydrocortisone Butyrate (B1204436) (ester at C-17) are common in topical formulations. wikipedia.org Di-esters like Hydrocortisone Aceponate (hydrocortisone 21-acetate 17α-propionate) are also used. wikipedia.orgnih.gov

Advanced Analytical Methodologies for Research and Quality Control of Hydrocortisone 11,17,21 Triacetate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating Hydrocortisone (B1673445) 11,17,21-Triacetate from complex matrices and quantifying its presence with high accuracy and precision. These methods are widely employed in research to study the compound's properties and in quality control to ensure the purity and potency of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of hydrocortisone esters. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector to achieve optimal separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a C18 column. pharmacophorejournal.commedcraveonline.com

Method validation is a critical step to ensure the reliability of the analytical data. According to International Conference on Harmonisation (ICH) guidelines, validation parameters include linearity, precision, accuracy, specificity, and robustness. pharmacophorejournal.comnih.gov For instance, a developed HPLC method for a related compound, hydrocortisone acetate (B1210297), demonstrated linearity over a concentration range of 240-360 μg/mL with a high correlation coefficient. medcraveonline.com The precision of such methods is often evaluated by determining the relative standard deviation (RSD) for replicate analyses, with values typically below 2% indicating good reproducibility. medcraveonline.com Accuracy is assessed through recovery studies, with results between 98% and 102% being acceptable. medcraveonline.comnih.gov

A variety of mobile phase compositions have been successfully employed. For example, a mixture of methanol (B129727), acetonitrile, and water (35:25:40 v/v/v) has been used to separate hydrocortisone acetate and its related compounds. medcraveonline.com Another method utilized a mobile phase of methanol and a phosphate (B84403) buffer (pH 8) in a 65:35 v/v ratio. pharmacophorejournal.com The choice of detector is also crucial, with UV detection commonly set at wavelengths around 230 nm or 254 nm to monitor the elution of the compound. pharmacophorejournal.com

Table 1: Exemplary HPLC Method Parameters for Analysis of Hydrocortisone Esters

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Phosphate Buffer (pH 8) (65:35 v/v) pharmacophorejournal.com | Methanol:Acetonitrile:Water (35:25:40 v/v/v) medcraveonline.com |

| Flow Rate | 1.0 mL/min pharmacophorejournal.com | 1.0 mL/min medcraveonline.com |

| Detection | UV at 230 nm pharmacophorejournal.com | UV at 254 nm |

| Temperature | Ambient | 30 °C medcraveonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for trace analysis and metabolite profiling. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the context of hydrocortisone and its esters, LC-MS/MS is instrumental in identifying and quantifying metabolites in biological matrices. For example, studies on hydrocortisone metabolism have utilized LC-MS to identify phase I metabolites like tetrahydrocortisone (B135524) and dihydrocortisone, as well as phase II glucuronide conjugates. nih.gov The high accuracy and resolution of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allow for the precise determination of the elemental composition of metabolites. nih.gov

The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and optimizing parameters such as cone voltage and collision energy to achieve the desired fragmentation for sensitive and specific detection using multiple reaction monitoring (MRM). Steroid profiling using LC-MS/MS has been successfully applied to analyze a panel of steroids, including cortisol and its precursors, in clinical research. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds containing chromophores. Hydrocortisone and its esters exhibit a characteristic UV absorbance due to the α,β-unsaturated ketone in the A-ring of the steroid nucleus. ijbpas.com

For quantitative analysis, the absorbance maximum (λmax) is determined, which for hydrocortisone is typically around 242 nm. ijbpas.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method has been validated for the quantification of hydrocortisone in various formulations, demonstrating good linearity and accuracy. ijbpas.com Kinetic spectrophotometric methods have also been developed for the determination of hydrocortisone acetate. dss.go.thnih.govuab.cat

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Hydrocortisone 11,17,21-Triacetate would show characteristic absorption bands corresponding to its various functional groups.

The presence of the three acetate groups would be confirmed by strong C=O stretching vibrations typically observed in the region of 1735-1750 cm⁻¹ for the ester carbonyls and a C-O stretching band. The α,β-unsaturated ketone in the A-ring would exhibit a C=O stretching vibration at a lower wavenumber, typically around 1660 cm⁻¹. The C=C double bond in the A-ring would show a stretching vibration around 1610 cm⁻¹. The hydroxyl group at C-11 would have a characteristic O-H stretching vibration, and the various C-H bonds in the steroid backbone would give rise to stretching and bending vibrations. FTIR has been used to analyze cortisone, a related steroid, and to identify its key functional groups. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | 1735 - 1750 |

| Ketone C=O Stretch (α,β-unsaturated) | ~1660 |

| C=C Stretch | ~1610 |

| C-O Stretch | 1000 - 1300 |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including steroids. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For this compound, the 1H NMR spectrum would show distinct signals for the methyl protons, the protons of the steroid backbone, and the protons of the acetate groups. The chemical shifts of these protons and their coupling patterns (J-coupling) provide information about their connectivity and stereochemistry. mdpi.com For example, the signals for the methyl groups at C-18 and C-19 would appear as sharp singlets in the upfield region of the spectrum. The protons of the three acetate groups would also appear as singlets.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning all the proton and carbon signals unambiguously. COSY spectra reveal which protons are coupled to each other, while HSQC spectra correlate each proton with its directly attached carbon atom. These advanced NMR experiments are essential for confirming the complete and correct structure of this compound. mdpi.com

Application as a Reference Standard for Analytical Method Development and Validation in Pharmaceutical Research

This compound, a fully acetylated derivative of hydrocortisone, serves a critical role in pharmaceutical research and quality control, not as a primary therapeutic agent, but as a highly purified reference standard. lgcstandards.com Its well-defined chemical structure and high purity make it an invaluable tool for the development, validation, and routine application of analytical methods aimed at ensuring the quality and consistency of pharmaceutical products, particularly those containing hydrocortisone or its other esterified derivatives.

Reference standards are fundamental to achieving accuracy and reliability in analytical testing. They provide a benchmark against which an analyte of interest can be qualitatively identified and quantitatively measured. In the context of pharmaceutical analysis, this is crucial for verifying the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products. Companies specializing in pharmaceutical reference standards supply this compound, often manufactured under stringent quality management systems such as ISO 17034 and ISO/IEC 17025, to ensure its suitability for this purpose. lgcstandards.comlgcstandards.com

The primary application of this compound as a reference standard is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). In this capacity, it can be used for several key functions:

Peak Identification: In the analysis of hydrocortisone or its other esters (like hydrocortisone acetate), this compound can be used to confirm the identity of related substance peaks in a chromatogram. By injecting a solution of the triacetate standard, analysts can determine its retention time under specific chromatographic conditions. This information helps to distinguish it from the main API peak and other potential impurities.

Method Specificity and Selectivity: During the validation of an analytical method, the triacetate standard helps to demonstrate the method's specificity. A method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or other related molecules. By showing that the analytical signal for the primary compound is not affected by the presence of this compound, the method's selectivity is confirmed.

Impurity Profiling: this compound can be considered a potential process impurity or degradation product in the synthesis or formulation of other hydrocortisone esters. As such, having a certified reference standard is essential for accurately quantifying its presence, even at trace levels.

While this compound is established as a commercial reference standard, detailed research findings and specific data tables from studies explicitly using it for the validation of analytical methods are not widely available in peer-reviewed literature. The majority of published analytical methods focus on the more common pharmaceutical forms, such as Hydrocortisone and Hydrocortisone Acetate. nih.govresearchgate.netakjournals.comresearchgate.net

However, the principles of its use in method validation would follow standard industry practices as outlined by the International Council for Harmonisation (ICH). A hypothetical example of how it might be used to validate an HPLC method for a related hydrocortisone product is presented below.

Hypothetical Method Validation Parameters Using a Reference Standard

The following interactive table illustrates typical parameters that would be assessed during the validation of an analytical method where this compound could be used as a reference standard for an impurity.

| Validation Parameter | Purpose | Typical Acceptance Criteria | Role of this compound Standard |

|---|---|---|---|

| Specificity | To ensure the method can detect the analyte without interference from other substances. | The peak for the main compound is resolved from the impurity peak (Resolution > 2). | Used to confirm the retention time and resolution of the triacetate impurity from the main analyte. |

| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. | A calibration curve would be prepared using the reference standard to establish the linear range for quantifying the impurity. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. | Used to prepare dilute solutions to determine the method's sensitivity for the triacetate impurity. |

| Accuracy | To determine how close the method's results are to the true value. | Recovery of 80.0% to 120.0% for impurities. | The standard is spiked into a sample matrix at known concentrations and the recovery is calculated. |

| Precision (Repeatability) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 15% for impurity quantification. | The standard is used to prepare solutions that are analyzed multiple times to assess the variability of the results. |

Preclinical and in Vitro Model Systems for Mechanistic Research on Hydrocortisone 11,17,21 Triacetate

Cell Culture Models for Investigating Glucocorticoid Effects

In vitro cell culture models are indispensable tools for dissecting the molecular and cellular mechanisms of action of glucocorticoids like Hydrocortisone (B1673445) 11,17,21-Triacetate. These systems allow for controlled investigations into metabolic pathways, anti-inflammatory responses, and receptor interactions in specific cell types, providing foundational knowledge for preclinical research.

Three-dimensional (3D) human microphysiological hepatocyte-Kupffer cell coculture systems have emerged as sophisticated models for evaluating the metabolism and anti-inflammatory effects of glucocorticoids. nih.govnih.gov These models better mimic the in vivo liver environment by including both the primary metabolic cells (hepatocytes) and resident immune cells (Kupffer cells).

In one such system, the metabolism of hydrocortisone was investigated at near-physiologic concentrations. nih.govnih.gov When 100 nM of hydrocortisone was introduced, it was depleted to approximately 30 nM over 48 hours, following first-order kinetics. nih.govnih.gov This metabolic breakdown was primarily attributed to Phase II enzymatic reactions, with glucuronides of tetrahydrocortisol (B1682764) and tetrahydrocortisone (B135524) accounting for 45-52% of the hydrocortisone loss. nih.govnih.gov Phase I metabolites, such as tetrahydrocortisone and dihydrocortisol (B45014), constituted a smaller portion of the breakdown, around 8-10%. nih.govnih.gov

These coculture systems are also valuable for studying anti-inflammatory properties. The introduction of an inflammatory stimulus like lipopolysaccharide (LPS) triggers the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The ability of glucocorticoids to suppress this cytokine release can be quantified, providing a measure of their anti-inflammatory capacity. Interestingly, in these models, the clearance rate of hydrocortisone was not significantly affected by LPS-induced inflammation, suggesting that the primary Phase II metabolic pathways for this compound may be less susceptible to downregulation by pro-inflammatory cytokines compared to some cytochrome P450 enzymes. nih.gov

Table 1: Pharmacokinetic Parameters of Hydrocortisone in a 3D Human Hepatocyte-Kupffer Cell Coculture System nih.govnih.gov

| Parameter | Value |

| Half-life (t1/2) | 23.03 hours |

| Elimination Rate Constant (kel) | 0.03 hour⁻¹ |

| Clearance (CL) | 6.6 × 10⁻⁵ L/hour |

| Area Under the Curve (AUC) | 1.03 (mg/L)*h |

Cultured human keratinocytes provide a crucial in vitro system for understanding the metabolic fate of topically applied glucocorticoids. medicaljournals.senih.gov Studies using these cultures have been instrumental in elucidating how esterified glucocorticoids are processed within the skin.

Research on hydrocortisone 17-butyrate 21-propionate, a related diester, demonstrated that human keratinocytes rapidly hydrolyze the acyl group at the 21-position. medicaljournals.senih.gov When 10 nmole/ml of this compound was added to keratinocyte cultures, 1.308 nmole/ml of hydrocortisone 17-butyrate was detected within one hour. medicaljournals.senih.gov After six hours, the majority of the parent compound was converted to this metabolite, with only a small amount of hydrocortisone 21-propionate being formed. medicaljournals.senih.gov Notably, the final active compound, hydrocortisone, was not detectable, suggesting that the esterified forms are the primary molecules that would penetrate the dermis. medicaljournals.senih.gov

Furthermore, these studies revealed that the intracellular concentration of the esterified glucocorticoid was estimated to be more than five times its extracellular concentration, indicating significant cellular uptake and accumulation compared to hydrocortisone itself. nih.gov This highlights the role of esterification in enhancing the lipophilicity and subsequent penetration and retention of the drug in the skin. medicaljournals.se Human keratinocytes also express the necessary enzymatic machinery, including 11β-hydroxysteroid dehydrogenases (HSD11B1 and HSD11B2), to activate and deactivate glucocorticoids, and can even synthesize cortisol de novo in response to adrenocorticotropic hormone (ACTH). nih.gov

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are a readily accessible source of primary human cells for studying the systemic effects of glucocorticoids. These cells express glucocorticoid receptors and are key players in the immune response, making them an excellent model for investigating receptor binding, activation, and subsequent changes in gene expression. While specific studies focusing solely on Hydrocortisone 11,17,21-Triacetate in PBMCs are not detailed in the provided context, this model system is fundamental for general glucocorticoid research. Assays using PBMCs can determine the binding affinity of the compound to the glucocorticoid receptor and measure its ability to induce or suppress the expression of glucocorticoid-responsive genes, providing insights into its potency and mechanism of action at the cellular level.

Ex Vivo Tissue Preparations (e.g., Rat Liver Perfusion) for Pharmacological Assessment

Ex vivo tissue preparations, such as the perfused rat liver, offer an intermediate level of complexity between in vitro cell cultures and in vivo animal models. These systems maintain the tissue architecture and multicellular interactions of the organ, allowing for a more integrated assessment of drug metabolism and pharmacological effects.

Studies using perfused adrenalectomized rat livers have shown that hydrocortisone can exert effects at the translational level of protein synthesis. nih.gov Administration of hydrocortisone led to an increase in both free and membrane-bound polysomes and shifted their profiles towards heavier polysomes, indicating an enhancement of protein synthesis machinery. nih.gov This research suggests that beyond its well-established role in regulating gene transcription, hydrocortisone also has a selective stimulatory effect on the translation of nascent polypeptides, particularly at the site of free polysomes. nih.gov This model allows for the detailed examination of such hormonal effects on the liver's metabolic functions in a controlled ex vivo environment.

Theoretical and Computational Approaches in Hydrocortisone Ester Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands, such as hydrocortisone (B1673445) esters, to their target receptors. These methods are crucial for understanding the molecular basis of their pharmacological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity. For instance, studies on the glucocorticoid receptor (GR), a primary target for hydrocortisone esters, have utilized docking to elucidate the binding modes of various steroids. nih.govnih.gov Research has shown that the binding affinity of a steroid to the GR is highly dependent on its steric and electrostatic complementarity with the binding pocket. nih.gov While specific docking studies on Hydrocortisone 11,17,21-Triacetate are not extensively detailed in the public domain, the principles derived from studies on similar glucocorticoids like cortisol and dexamethasone (B1670325) are applicable. nih.govnih.gov These studies reveal that specific amino acid residues within the GR's ligand-binding domain (LBD) are critical for stabilizing the ligand. nih.gov

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time. MD simulations can reveal the conformational changes in both the ligand and the receptor upon binding, offering a more realistic representation of the biological system. nih.govnih.gov These simulations can calculate the binding free energy, providing a quantitative measure of the binding affinity. The stability of the complex, influenced by factors like hydrogen bond networks, can be assessed through MD simulations, which has been shown to be crucial for the integrity of GR-ligand complexes. nih.gov For example, MD simulations have been employed to study the interaction of hydrocortisone with cyclodextrins, demonstrating that van der Waals forces are the primary drivers of complex formation. nih.gov This approach could be extrapolated to understand how the acetate (B1210297) groups of this compound influence its interaction with the GR.

Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor Binding Pocket This table is generated based on general knowledge of glucocorticoid receptor interactions and may not be specific to this compound.

| Amino Acid Residue | Potential Interaction |

|---|---|

| Gln570 | Hydrogen bond donor/acceptor |

| Arg611 | Hydrogen bond donor, electrostatic interactions |

| Asn564 | Hydrogen bond donor/acceptor |

| Gln642 | Hydrogen bond donor/acceptor |

| Thr739 | Hydrogen bond donor/acceptor, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

In the context of hydrocortisone esters, QSAR models can be developed to predict their binding affinity to the glucocorticoid receptor or their anti-inflammatory activity. nih.gov These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

A study on a series of 30 steroids established a QSAR model for binding affinity to corticosteroid-binding globulin, finding that atomic charges on specific atoms of the steroid nucleus and the molar refractivity were significant contributors. nih.gov The statistical quality of these models, often assessed by parameters like the cross-validated r-squared (r²), indicates their predictive power. nih.govnih.gov For instance, a QSAR model for GR binding affinity achieved a cross-validated r² of 0.702, suggesting good predictive capability. nih.gov

Table 2: Common Molecular Descriptors Used in Glucocorticoid QSAR Studies This table provides examples of descriptor types and their relevance.

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the receptor. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, affecting its fit in the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which can affect membrane permeability and binding. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

In Silico Prodrug Design and Optimization for in vitro and ex vivo Applications

In silico methods play a pivotal role in the design and optimization of prodrugs, which are inactive or less active precursors that are converted to the active drug in the body. For hydrocortisone, esterification to form compounds like this compound is a common prodrug strategy to modify its physicochemical properties, such as solubility and permeability.

Computational approaches can be used to predict how modifications to the hydrocortisone structure will affect its properties. For example, the addition of the three acetate groups in this compound increases its lipophilicity compared to hydrocortisone. This change can be predicted using in silico tools that calculate logP values. Such modifications are crucial for applications like topical delivery, where increased lipophilicity can enhance skin penetration. nih.gov

Molecular modeling can be used to design prodrugs with optimal release characteristics. For instance, the stability of the ester bond can be computationally modeled to predict the rate of hydrolysis to the active hydrocortisone. This is essential for developing controlled-release formulations. nih.gov In the context of in vitro and ex vivo studies, such as skin permeation experiments, computational models can simulate the diffusion of the prodrug through skin layers. pharmaexcipients.com These simulations can help in understanding the mechanism of permeation and in designing formulations that enhance delivery to the target site.

The design of lipid-polymer hybrid nanoparticles for topical delivery of hydrocortisone has been optimized using such computational insights. nih.gov Similarly, the development of orodispersible thin films containing a hydrocortisone prodrug has been guided by in silico formulation design. mdpi.com These examples highlight the power of computational methods in tailoring the properties of hydrocortisone esters for specific applications, reducing the need for extensive and time-consuming experimental work.

Future Research Directions and Unexplored Avenues for Hydrocortisone 11,17,21 Triacetate

Exploration of Novel Hydroxylations or Other Derivatizations on the Steroid Nucleus

The foundational structure of hydrocortisone (B1673445), a steroid nucleus, presents numerous opportunities for chemical modification to create derivatives with enhanced therapeutic profiles. Future research can systematically explore these possibilities for Hydrocortisone 11,17,21-Triacetate.

One significant area of exploration is the introduction of novel hydroxylations at various positions on the steroid core. The synthesis of hydrocortisone itself can involve microbiological oxidation, a process that can introduce hydroxyl groups at different sites on the steroid skeleton. chemicalbook.comresearchgate.net For instance, the 11β‐hydroxylation is a critical step for the synthesis of cortisol and is carried out industrially by fungi like Cochliobolus lunatus. researchgate.net Research into using different microorganisms or genetically engineered enzymes could yield hydrocortisone analogs with unique hydroxylation patterns, such as 9-alpha-hydroxyl derivatives, potentially altering their potency and receptor binding affinity. chemicalbook.comalentris.org

Beyond hydroxylation, other derivatizations of the steroid nucleus are being pursued to develop highly potent glucocorticoids, particularly for conditions like steroid-resistant severe asthma. researchgate.netpnas.org The development of novel glucocorticoids aims to achieve a better balance between high intrinsic activity and rapid metabolic turnover, which could reduce both systemic and local side effects. nih.gov By modifying the core structure, it is possible to design compounds that are more labile and subject to local inactivation, creating a more self-regulating effect. nih.gov This approach could lead to derivatives of this compound with improved therapeutic indices compared to existing compounds. researchgate.netresearchgate.net

Application of Advanced Omics Approaches (e.g., Metabolomics, Transcriptomics) to Elucidate Comprehensive Biological Responses

The advent of "omics" technologies offers powerful tools to understand the complex and multifaceted effects of glucocorticoids. Applying these approaches to this compound would provide a comprehensive picture of its biological impact at molecular and systemic levels.

Transcriptomics and Genomics: These fields analyze how glucocorticoids regulate gene expression. nih.gov Glucocorticoids act by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of numerous genes. nih.govfrontiersin.org Transcriptomic studies using RNA sequencing (RNA-Seq) or microarrays can identify the full spectrum of genes whose expression is altered by this compound in specific cell types, such as airway epithelial cells. nih.govscholaris.ca This is crucial because glucocorticoid responses can vary significantly between different cells and tissues. scholaris.ca Furthermore, genomic and epigenomic studies can uncover how genetic variations in the GR or other factors influence an individual's sensitivity or resistance to glucocorticoids. nih.govfrontiersin.orgmdpi.com For example, transcriptomics has been used to define distinct immune "endotypes" in patients with septic shock, which may predict their response to hydrocortisone treatment. nih.gov

Metabolomics: This approach provides a snapshot of the metabolic changes induced by a drug. A single dose of a glucocorticoid like dexamethasone (B1670325) can cause a significant deregulation of the metabolome, affecting pathways of energy metabolism, protein catabolism, and lipolysis. nih.gov Applying metabolomics to study this compound could reveal its detailed impact on metabolic pathways in various tissues. nih.govmetabolomicsworkbench.org Integrated multi-omic analyses, combining transcriptomics, metabolomics, and proteomics, can identify key biomarkers of glucocorticoid action and response, offering a holistic understanding of the drug's effects. elifesciences.orgnih.gov

Table 1: Application of Omics Technologies in Glucocorticoid Research

| Omics Approach | Application | Potential Insights for this compound | Key Findings from Literature |

|---|---|---|---|

| Genomics | Identifies genetic variations (e.g., in the GR gene) influencing drug response. frontiersin.orgmdpi.com | Predicting patient sensitivity or resistance; understanding inter-individual variability. | GR variants can lead to differential glucocorticoid sensitivity. frontiersin.org |

| Transcriptomics | Measures genome-wide changes in RNA expression in response to the drug. nih.govscholaris.ca | Elucidating cell-type specific mechanisms of action; identifying regulated genes and pathways. | Glucocorticoids induce widespread, cell-specific changes in gene expression, affecting inflammatory and apoptotic pathways. nih.govscholaris.ca |

| Proteomics | Studies the large-scale expression and modification of proteins. nih.gov | Identifying protein biomarkers of drug efficacy and side effects. | Helps understand the balance of pro- and anti-apoptotic proteins regulated by glucocorticoids. nih.gov |

| Metabolomics | Analyzes the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov | Mapping the drug's impact on metabolic pathways (e.g., glucose, lipid metabolism). | Glucocorticoids cause major shifts in amino acid, lipid, and glucose metabolism. nih.gov |

| Integrated Omics | Combines data from multiple omics platforms for a holistic view. elifesciences.orgnih.gov | Discovering novel biomarkers and understanding complex drug-response networks. | Integrated analysis identified miR-122-5p as a circulating biomarker of glucocorticoid action. elifesciences.org |

Development of Targeted Delivery Systems for in vitro or in vivo Model Specificity

To enhance the therapeutic efficacy of this compound while minimizing systemic exposure and side effects, the development of targeted delivery systems is a critical area of future research. nih.govnih.gov These systems are designed to deliver the drug specifically to the site of action, which is particularly important for both preclinical research models and potential clinical applications. clevelandclinic.orgresearchgate.net

A variety of advanced delivery platforms are being explored for corticosteroids:

Hydrogel-Based Systems: These systems can provide localized, extended release of a drug. nih.gov For instance, thermo-responsive nano-hydrogels have been developed to deliver hydrocortisone for skin conditions, showing continuous drug release over 24 hours. semanticscholar.org Tough adhesive hydrogels that can be stimulated by ultrasound or temperature changes to control drug release are also under investigation. nih.gov

Nanoparticle Systems: Polymer-lipid hybrid nanoparticles (lipomers) combine the benefits of both liposomes and polymer nanoparticles. nih.gov They consist of a polymeric core that can encapsulate the drug and a biocompatible phospholipid shell. These systems can improve the skin permeability of hydrocortisone acetate (B1210297) and have shown promising anti-inflammatory activity in in vivo models. nih.gov The optimal particle size for transdermal delivery is considered to be less than 200 nm. semanticscholar.org

Steroid-Eluting Implants: For localized conditions, bioabsorbable implants that release a corticosteroid directly into the affected tissue are a promising strategy. The PROPEL™ sinus implant, for example, maintains sinus patency after surgery while delivering mometasone (B142194) furoate directly to the sinus mucosa over a period of about 30 days. medtronic.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate drugs. nih.gov Steroid-coupled liposomes can be used to target steroidal receptors, which are often overexpressed in certain tumors, potentially enabling selective delivery of therapeutic agents. nih.gov

These targeted systems could be adapted for this compound to create specific in vitro and in vivo models for studying its effects on particular tissues or cell types with high precision.

Table 2: Advanced Delivery Systems for Corticosteroids

| Delivery System | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and provide sustained drug release. | Topical or local injectable formulations for dermatological or joint-related research models. | nih.govsemanticscholar.org |

| Polymer-Lipid Nanoparticles | Hybrid systems with a drug-loaded polymer core and a biocompatible lipid shell, enhancing stability and skin penetration. | Advanced topical formulations for in vivo studies of skin inflammation. | nih.gov |

| Steroid-Eluting Implants | Bioabsorbable devices that provide long-term, localized drug delivery directly at the target site. | In vivo models requiring sustained, site-specific drug exposure (e.g., orthopedic or otolaryngology models). | medtronic.com |

| Liposomes | Vesicles made of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs for targeted delivery. | In vitro cell culture models to study receptor-mediated uptake and cellular response. | nih.gov |

| Microemulsions | Isotropic mixtures of oil, water, and surfactants that can enhance the solubility and permeation of poorly soluble drugs. | Formulations for transdermal permeation studies in ex-vivo membrane models like Franz cells. | nih.gov |

Comparative Mechanistic Studies with Emerging Glucocorticoid Analogs and Prodrugs

This compound is a prodrug, meaning it is an ester that is likely hydrolyzed in the body to release the active compound, hydrocortisone. nih.govwikipedia.org Future research should include comparative mechanistic studies against a new generation of glucocorticoid analogs and other prodrug strategies to better position its therapeutic potential. nih.govnih.gov

The field of glucocorticoid development is actively pursuing several innovative strategies: